

A Technical Guide to N-Formyldemecolcine (N-Deacetyl-N-formylcolchicine)

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Compound of Interest

Compound Name: *N-Formyldemecolcine*

Cat. No.: *B078424*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, more systematically known as N-deacetyl-N-formylcolchicine and often referred to by its synonym Gloriosine, is a naturally occurring alkaloid with significant potential in oncological research. Structurally similar to colchicine, this compound is of considerable interest due to its potent biological activities, including its ability to function as a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to N-deacetyl-N-formylcolchicine for researchers and professionals in the field of drug development. It is a colchicine derivative and has been identified as a new alkaloid from *Gloriosa superba*.^[1]

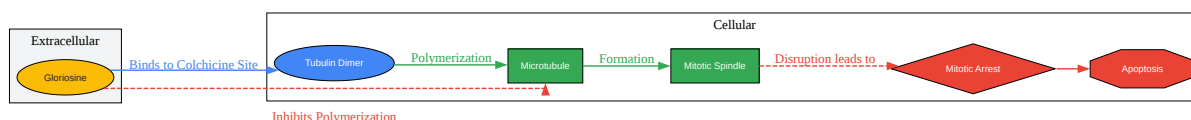
Physicochemical Properties

N-deacetyl-N-formylcolchicine is a colchicine analog with distinct properties that influence its biological activity and therapeutic potential. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	7411-12-3	[2][3][4]
Molecular Formula	C ₂₁ H ₂₃ NO ₆	[2][3]
Molecular Weight	385.41 g/mol	[3][4]
Appearance	Yellow to Dark Yellow Solid	[1][3]
Synonyms	Gloriosine, N-Formyl-N-deacetylcolchicine, N-Formyldeacetylcolchicine, NSC-403142	[2][3]

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of N-deacetyl-N-formylcolchicine is the disruption of microtubule dynamics, a process critical for cell division and other essential cellular functions. [5] Similar to its parent compound, colchicine, it binds to the colchicine-binding site on β -tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. [5] The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells. [4]



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